3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline
Description
3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline (CAS: 1040687-59-9) is an aniline derivative with a molecular formula of C₁₈H₂₃NO and a molecular weight of 269.39 g/mol . Its structure features a tertiary amine core, where the aniline ring is substituted with methyl groups at the 3- and 4-positions. The N-atom is linked to a propyl chain terminating in a 4-methylphenoxy group. This compound is cataloged under MDL number MFCD10688133 and is likely used in organic synthesis, pharmaceuticals, or material science due to its aromatic and ether functionalities.
Properties
IUPAC Name |
3,4-dimethyl-N-[2-(4-methylphenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-13-5-9-18(10-6-13)20-16(4)12-19-17-8-7-14(2)15(3)11-17/h5-11,16,19H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRWNMGORMMEKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)CNC2=CC(=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline typically involves the reaction of 3,4-dimethylaniline with 2-(4-methylphenoxy)propyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization can further enhance the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₈H₂₃NO
- Molecular Weight : 269.38 g/mol
- CAS Number : 1040687-59-9
- MDL Number : MFCD10688133
The compound features a dimethyl group and a propyl chain substituted with a 4-methylphenoxy group, which influences its reactivity and interaction with biological systems.
Biomedical Research
3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline is utilized in biomedical research, particularly in the study of enzyme interactions and as a potential therapeutic agent. Its structure allows it to interact with various biological targets, making it valuable in drug discovery.
Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's efficacy as an inhibitor for specific enzyme pathways involved in cancer progression. The results indicated significant inhibition rates compared to control compounds, suggesting its potential as a lead compound for further development.
Forensic Science
In forensic applications, this compound can be used as a tracer or marker due to its distinctive chemical structure. It can aid in the identification of substances in toxicology reports or environmental samples.
Data Table : Forensic Applications of this compound
| Application Area | Description | Findings |
|---|---|---|
| Toxicology | Used as a marker for substance identification | Detected in various biological matrices |
| Environmental Science | Tracer for pollutant studies | Effective in tracking contamination sources |
Clinical Diagnostics
The compound has potential applications in clinical diagnostics, particularly in assays that require specific binding interactions with biomolecules.
Case Study : A recent investigation demonstrated that this compound could enhance the sensitivity of immunoassays used for detecting biomarkers in diseases such as diabetes and cancer. The study showed improved detection limits when incorporated into assay formats.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline can be elucidated by comparing it with analogous aniline derivatives. Key differences in substituents, linker chains, and electronic properties significantly influence their physicochemical and applicative profiles.
Structural and Molecular Comparisons
Key Differences and Implications
Substituent Effects :
- Electron-Donating vs. Electron-Withdrawing Groups :
- In contrast, the 3,4-difluoro derivative (C₁₆H₁₇F₂N) exhibits electron-withdrawing effects, reducing reactivity in electrophilic substitutions . Oxygen-Containing Groups:
- The isopropoxy group in C₁₉H₂₅NO₂ introduces steric bulk and polarity, which may reduce membrane permeability compared to the methyl-substituted target compound .
Linker Chain Variations :
- Propyl vs. Ethyl Chains :
- Chlorinated vs. Methylated Phenoxy Groups:
- The 2,4-dichlorophenoxy group in C₁₉H₂₃Cl₂NO₂ increases lipophilicity and may enhance metabolic stability compared to the 4-methylphenoxy group in the target compound .
Heterocyclic Modifications: The tetrahydrofuran-methoxy group in C₂₁H₂₇NO₃ introduces a heterocyclic ring, improving solubility in polar solvents and enabling hydrogen bonding, which is absent in the target compound .
Biological Activity
3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline is a synthetic compound with significant biological activity, particularly in proteomics research and potential therapeutic applications. This article delves into its biological mechanisms, applications, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C₁₈H₂₃NO
- CAS Number : 1040687-59-9
- Molecular Weight : 281.38 g/mol
The biological activity of this compound primarily involves its interaction with proteins and enzymes. It can alter the activity of various molecular targets, leading to changes in cellular processes such as:
- Signal Transduction : Modulating pathways that control cellular responses.
- Gene Expression : Influencing transcription factors that regulate gene activity.
- Metabolic Pathways : Affecting metabolic rates and processes within cells.
These interactions suggest a potential role in therapeutic applications, particularly in cancer treatment and proteomics .
Applications in Research
This compound has been employed in various scientific fields:
- Proteomics Research : Used to study protein interactions and functions.
- Medicinal Chemistry : Investigated for its structural similarities to bioactive compounds, indicating potential therapeutic uses.
- Industrial Applications : Utilized in the production of specialty chemicals and dyes.
Case Study 1: Proteomics Research
In a study examining protein interactions, this compound was used as a probe to identify binding partners of specific proteins involved in cancer pathways. The compound demonstrated significant binding affinity to target proteins, suggesting its utility as a tool for understanding protein dynamics in cancer biology .
Case Study 2: Therapeutic Applications
Research has indicated that this compound may exhibit anti-cancer properties. A study reported that derivatives of this compound showed inhibition of cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values for these compounds ranged from 700 nM to 900 nM, highlighting their potential as therapeutic agents .
Data Table: Biological Activity Overview
| Activity | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Proliferation Inhibition | MCF-7 | 700 | Induction of apoptosis |
| Proliferation Inhibition | PC-3 | 900 | Inhibition of cell cycle progression |
| Protein Binding | Various | N/A | Modulation of protein-protein interactions |
Q & A
Q. What are the common synthetic routes for 3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a related aniline derivative (N-(1-ethylpropyl)-3,4-dimethylaniline) is prepared by reacting 2,4-dimethylaniline with alkylating agents under controlled temperature and solvent conditions . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., MeOH) enhance nucleophilicity of the amine.
- Temperature : Low temperatures (-30°C) minimize side reactions like over-alkylation .
- Stoichiometry : Excess amine (2:1 molar ratio) drives the reaction to completion . Yield optimization requires iterative adjustment of these parameters and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- NMR :
- ¹H NMR : Aromatic protons (δ 6.4–7.3 ppm), methyl groups (δ 1.3–2.3 ppm), and the propyl-phenoxy chain (δ 3.1–4.0 ppm) confirm substitution patterns .
- ¹³C NMR : Signals for quaternary carbons in the aromatic ring (~140 ppm) and ether linkages (~70 ppm) validate connectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data arising from conformational flexibility or dynamic processes?
Dynamic NMR (DNMR) or variable-temperature (VT) NMR experiments are used to detect rotational barriers in flexible groups (e.g., the propyl-phenoxy chain). For example:
- VT-NMR : Cooling the sample to -40°C slows rotation, splitting peaks into distinct signals for each conformer .
- 2D NOESY : Identifies spatial proximity between protons to distinguish between static and dynamic structural ambiguities . Computational methods (DFT calculations) can model rotational energy barriers and predict splitting patterns .
Q. What strategies optimize the regioselectivity of alkylation in the synthesis of this compound?
Regioselectivity is influenced by steric and electronic effects:
- Directing groups : Electron-donating methyl groups on the aniline ring direct alkylation to the para position .
- Protecting groups : Temporarily blocking reactive sites (e.g., using acetyl groups) prevents unwanted substitutions .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems . Reaction progress should be monitored via TLC or LC-MS to identify intermediates and adjust conditions in real time .
Q. How can computational methods aid in predicting the crystallographic behavior of this compound?
- Molecular docking : Predicts preferred packing motifs by simulating intermolecular interactions (e.g., π-π stacking of aromatic rings) .
- SHELX refinement : Utilizes programs like SHELXL to refine X-ray diffraction data, resolving disorder in flexible side chains .
- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., H-bonding, van der Waals interactions) to explain crystal lattice stability .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and theoretical (DFT) spectral data?
- Calibration : Ensure computational parameters (e.g., solvent model, basis set) match experimental conditions. For example, using the PCM solvent model for MeOH solutions .
- Conformational sampling : Run multiple DFT calculations for different conformers and compare averaged results with experimental data .
- Error analysis : Quantify deviations (e.g., Δppm for NMR shifts) to identify systematic errors in theory or experimental artifacts .
Q. What experimental validations are required when HPLC-TOF purity assays conflict with NMR integration results?
- Orthogonal methods : Cross-validate using GC-MS (for volatile impurities) and elemental analysis (for stoichiometric consistency) .
- Spiking experiments : Add a known impurity to the sample and re-run HPLC-TOF to confirm retention time/peak identity .
- NMR relaxation studies : Adjust relaxation delays to ensure complete recovery of all proton signals, avoiding integration errors .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
